Ferumoxides is a superparamagnetic iron oxide (SPIO) nanoparticle contrast agent used in scientific research for magnetic resonance imaging (MRI). It consists of iron oxide nanoparticles coated with dextran. [] Ferumoxides primarily functions as a negative contrast agent in MRI, causing a decrease in signal intensity in areas of uptake. [, ] This property arises from its superparamagnetism, which causes local magnetic field inhomogeneities and reduces the signal on T2-weighted images. []
Ferumoxides are classified under the category of superparamagnetic nanoparticles. They are synthesized through various chemical methods, most notably co-precipitation, which allows for control over their size and magnetic properties. These nanoparticles typically range from 1 to 100 nanometers in diameter, exhibiting distinct physical and chemical properties compared to their bulk counterparts due to their nanoscale dimensions .
The synthesis of ferumoxides can be achieved through several methods:
The co-precipitation method involves the reaction:
This reaction highlights the stoichiometric relationship between ferrous and ferric ions in forming magnetite, which is crucial for achieving the desired magnetic properties .
Ferumoxides possess a core structure primarily made of magnetite, characterized by its cubic crystal system. The molecular formula is represented as Fe₃O₄, indicating a composition of both ferrous (Fe²⁺) and ferric (Fe³⁺) ions.
Key structural data include:
The nanoparticles are often coated with biocompatible materials such as dextran or polyethylene glycol, enhancing their stability and reducing toxicity in biological systems.
Ferumoxides undergo various chemical reactions that facilitate their applications in biomedical fields:
These reactions are critical for tailoring the properties of ferumoxides to specific applications, such as targeted drug delivery or MRI contrast enhancement.
The mechanism by which ferumoxides function as MRI contrast agents involves several key processes:
Key physical properties include:
Ferumoxides have diverse applications across various scientific fields:
Ferumoxides, a dextran-coated superparamagnetic iron oxide (SPIO) nanoparticle complex, are synthesized primarily via alkaline coprecipitation of ferrous (Fe²⁺) and ferric (Fe³⁺) salts in a 2:1 molar ratio within a dextran solution. This process, conducted under inert nitrogen atmospheres, prevents oxidation of Fe²⁺ to Fe³⁺, ensuring stoichiometric magnetite (Fe₃O₄) formation [4] [7]. Dextran acts as both a colloidal stabilizer and surface modifier, adsorbing onto nascent iron oxide cores through hydrogen bonding and hydrophobic interactions. This coating confers aqueous stability and biocompatibility while reducing opsonization in vivo [4].
Critical parameters governing reproducibility include:
Table 1: Key Synthesis Parameters for Ferumoxides
Parameter | Optimal Range | Impact on Product |
---|---|---|
Fe²⁺:Fe³⁺ molar ratio | 1:2 ± 0.05 | Determines magnetite purity |
Reaction pH | 10.5 ± 0.5 | Controls crystallinity & size dispersion |
Dextran:Iron (w/w) | 0.3:1 | Influences hydrodynamic diameter |
Reaction temperature | 70 ± 5°C | Affects nucleation rate |
The hydrodynamic diameter of Ferumoxides is engineered within 80–150 nm to optimize in vivo pharmacokinetics. This size range balances prolonged circulation time (avoiding rapid renal clearance) and efficient reticuloendothelial system (RES) uptake for liver imaging [4]. Size control is achieved through:
Particles below 80 nm undergo rapid renal excretion, while sizes >150 nm are sequestered by splenic filtration. Dynamic light scattering (DLS) confirms that optimized Ferumoxides batches exhibit a polydispersity index (PDI) <0.15, indicating high monodispersity essential for consistent MRI relaxivity [1] [4].
Crude Ferumoxides suspensions contain residual salts, unbound dextran, and iron oxide aggregates. Purification employs:
Post-purification, iron content is quantified via atomic absorption spectroscopy (AAS), with yields typically exceeding 85%. Dextran coating density is validated using thermogravimetric analysis (TGA), showing 15–30% weight loss upon dextran decomposition [4].
Ferumoxides require rigorous characterization to ensure batch-to-batch consistency:
Table 2: Quality Control Specifications for Ferumoxides
Parameter | Method | Acceptance Criteria |
---|---|---|
Hydrodynamic diameter | DLS | 80–150 nm |
Core size | TEM | 4.5–6.0 nm |
Polydispersity index (PDI) | DLS | ≤0.2 |
Zeta potential | Electrophoretic light scattering | −10 to −30 mV |
Iron concentration | AAS | 95–105% of label claim |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7